Nitrofurazone

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Nitrofurazone primarily targets bacterial enzymes, particularly those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in bacterial metabolism, and their inhibition disrupts essential cellular processes .

Mode of Action

It is known to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate . This inhibitory activity is also believed to affect enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of glucose and pyruvate . By inhibiting the enzymes involved in these pathways, this compound disrupts the energy production and other metabolic processes of the bacteria, leading to their death .

Pharmacokinetics

It is known that this compound is a topical antibiotic, mainly used to treat burns and skin grafts . The metabolism of topically applied this compound is thought to be by 5-nitro reduction and cleavage of the -CH=N- linkage to generate a reactive species .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the enzymes involved in glucose and pyruvate metabolism, this compound impairs the bacteria’s ability to produce energy and carry out essential cellular processes . This leads to the death of the bacteria and the resolution of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases, such as NfsA and NfsB, in bacteria like E. coli, can activate this compound . Additionally, the efficacy and stability of this compound may be affected by factors such as pH, temperature, and the presence of other substances .

Applications De Recherche Scientifique

Dermofural has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nitrofuran derivatives and their reactivity . In biology and medicine, dermofural is used for its antibacterial properties, particularly in treating skin infections and wounds . It has also been studied for its potential use in treating trypanosomiasis when administered orally . In the industry, dermofural is used in the formulation of topical ointments and creams for treating infections .

Analyse Biochimique

Biochemical Properties

Nitrofurazone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound this compound is known to have good clinical and microbiological efficacy for UTIs caused by common uropathogens .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound this compound, when present at high concentrations, can have a bactericidal effect .

Molecular Mechanism

The molecular mechanism of this compound’s action is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound this compound is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The compound this compound’s pharmacokinetic values were obtained from studies using many variables, resulting in high interindividual variability in pharmacokinetic parameters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The compound this compound’s clinical efficacy was diminished if given for only 3 days .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels. The compound this compound’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower UTI .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. The compound this compound’s pharmacokinetic properties are complex and involve many variables .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound this compound’s effects at the subcellular level are part of its complex pharmacokinetic and pharmacodynamic profile .

Méthodes De Préparation

Le nitrofural est synthétisé par une série de réactions chimiques. La principale voie de synthèse implique la réaction du 5-nitro-2-furfuraldéhyde avec la semicarbazide . Les conditions réactionnelles comprennent généralement un milieu acide ou neutre et une température contrôlée pour assurer la formation du produit souhaité. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais avec des paramètres optimisés pour augmenter le rendement et la pureté .

Analyse Des Réactions Chimiques

Le nitrofural subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du nitrofural peut conduire à la formation de nitrofurazone, tandis que la réduction peut produire des dérivés aminés .

Applications de la recherche scientifique

Le nitrofural a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les dérivés de nitrofurane et leur réactivité . En biologie et en médecine, le nitrofural est utilisé pour ses propriétés antibactériennes, en particulier dans le traitement des infections cutanées et des plaies . Il a également été étudié pour son utilisation potentielle dans le traitement de la trypanosomiase lorsqu'il est administré par voie orale . Dans l'industrie, le nitrofural est utilisé dans la formulation de pommades et de crèmes topiques pour traiter les infections .

Mécanisme d'action

Le nitrofural exerce ses effets en inhibant la synthèse des protéines bactériennes. Il cible la petite sous-unité ribosomique et se lie à proximité du site de décodage P, interférant avec la liaison ribosomique du fMet-ARNt pendant la formation du complexe d'initiation 30S . Cette inhibition empêche le processus d'initiation de la traduction, conduisant finalement à l'inhibition de la croissance bactérienne . Le nitrofural présente un biais pour la nature de la base 3' du codon, se produisant efficacement uniquement lorsque l'ARNm contient le triplet d'initiation AUG canonique ou le triplet AUA rarement rencontré .

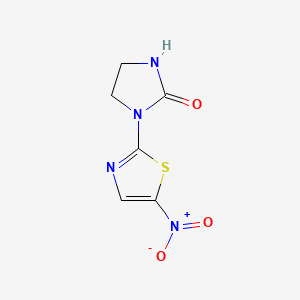

Comparaison Avec Des Composés Similaires

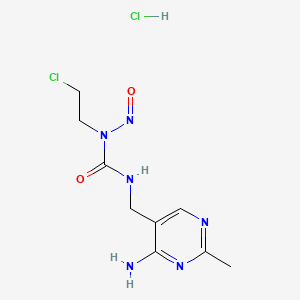

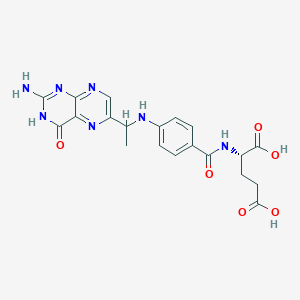

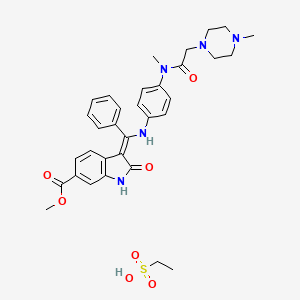

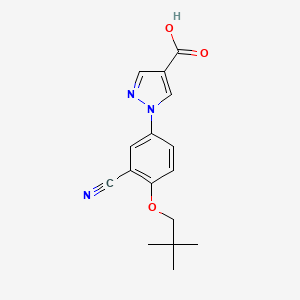

Le nitrofural est unique par rapport à d'autres composés similaires en raison de son mécanisme d'action spécifique et de son activité antibactérienne à large spectre. Les composés similaires comprennent la nitrofurazone, la furazolidone et la nitrofurantoïne . Bien que ces composés appartiennent également à la classe des nitrofuranes et présentent des propriétés antibactériennes, le ciblage spécifique du nitrofural de la petite sous-unité ribosomique et son efficacité contre une large gamme de bactéries le rendent distinct .

Propriétés

Numéro CAS |

59-87-0 |

|---|---|

Formule moléculaire |

C6H6N4O4 |

Poids moléculaire |

198.14 g/mol |

Nom IUPAC |

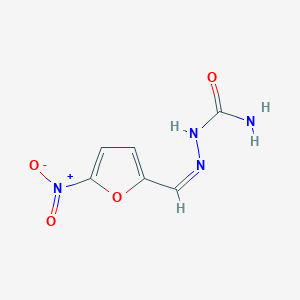

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3- |

Clé InChI |

IAIWVQXQOWNYOU-BAQGIRSFSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

SMILES isomérique |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N |

SMILES canonique |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

Apparence |

Solid powder |

Point d'ébullition |

236-240 °C |

Color/Form |

PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |

melting_point |

457 to 464 °F (decomposes) (NTP, 1992) 457-464 ° F |

Key on ui other cas no. |

59-87-0 |

Description physique |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

DARKENS ON PROLONGED EXPOSURE TO LIGHT SENSITIVE TO HEAT STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials. |

Solubilité |

less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Furacilin Furacillin Furacin Nitrofural Nitrofurazone Nitrofurazone, Calcium (2:1) Salt |

Pression de vapeur |

0.00000431 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nitrofurazone exert its antibacterial effects?

A1: this compound requires reductive activation by bacterial enzymes like nitroreductases to exert its antibacterial activity. [] These enzymes convert this compound to electrophilic intermediates, primarily hydroxylamines, which are significantly more reactive than the parent compound. [] These reactive intermediates interact with bacterial DNA, causing strand breaks and other damage, ultimately leading to bacterial cell death. []

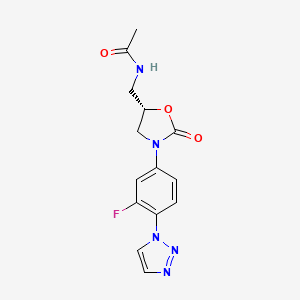

Q2: What is the chemical structure of this compound?

A2: this compound is a nitrofuran derivative with the IUPAC name 5-nitro-2-furaldehyde semicarbazone. It can be represented by the following structural formula:

Q3: What is the molecular formula and weight of this compound?

A3: Its molecular formula is C6H6N4O4, and its molecular weight is 198.14 g/mol.

Q4: How does light exposure affect this compound solutions?

A4: this compound solutions are sensitive to light. Prolonged exposure to strong light, especially direct sunlight and fluorescent light, can cause the solution to change color and decrease in potency. [] Therefore, storage in colored volumetric flasks is recommended. []

Q5: Does this compound itself possess any catalytic activity?

A5: While this compound itself isn't a catalyst, its activation by bacterial nitroreductases can be viewed as a form of biocatalysis. [] The bacterial enzymes catalyze the reduction of this compound, generating reactive intermediates that exert the antibacterial effects.

Q6: Have any computational studies been conducted on this compound?

A6: While the provided abstracts don't detail specific computational studies, they highlight the potential for such work. QSAR models could be developed to explore the relationship between the structure of this compound analogs and their antischistosomal activity, as suggested in one study. []

Q7: How does modifying the this compound structure affect its activity?

A7: Research indicates that the presence of the 5-nitro-2-furaldehyde moiety is crucial for the antischistosomal activity of this compound. [] Additionally, extending the conjugated double bond system within the molecule seems to enhance this activity. [] This suggests that modifications preserving these structural features while optimizing other properties could lead to more effective analogs.

Q8: What factors impact the stability of this compound solutions?

A8: The stability of this compound solutions is influenced by temperature, light, sterilization methods, and storage time. [] Excessive heat can degrade the compound, and exposure to light can cause potency reduction. [] Different sterilization methods, like hot sterilization versus circulating steam sterilization, can differently impact the solution's stability and content. []

Q9: Are there any specific safety concerns associated with handling this compound?

A9: While not explicitly covered in the provided abstracts, this compound's classification as a potential carcinogen necessitates careful handling. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols to minimize exposure risks.

Q10: How is this compound distributed in the body after administration?

A10: Studies using radiolabeled carbon-14 this compound in lactating cows demonstrate that the drug is systemically available after intramammary, intrauterine, or ocular application. [] This indicates that this compound can be absorbed and distributed to various tissues, including milk. []

Q11: Has this compound demonstrated efficacy in treating burn wounds?

A11: Several studies investigated this compound's efficacy in treating burn wounds. One clinical trial found that this compound 0.2% cream effectively alleviated pain and controlled microbial contamination in first and second-degree burns. [] Other studies exploring alternatives like Aloe vera gel suggest that while both can be effective, this compound might be associated with a higher risk of sensitivity reactions. [, ]

Q12: What mechanisms contribute to this compound resistance in bacteria?

A12: A primary mechanism of this compound resistance in bacteria, specifically E.coli, involves the loss of soluble nitroreductase activity. [] Mutations leading to decreased expression or complete absence of these enzymes hinder the reductive activation of this compound, limiting the formation of reactive intermediates responsible for its antibacterial effects. []

Q13: What are the main safety concerns regarding this compound use?

A13: this compound is classified as a potential carcinogen based on evidence from animal studies. [] Long-term feeding studies in rats and mice revealed an association between this compound administration and increased incidences of various tumors. [] This carcinogenic potential has led to restrictions on its use in many countries, particularly in food-producing animals.

Q14: Have any targeted drug delivery systems been investigated for this compound?

A14: Research explored incorporating this compound into chitosan-based films for potential application as a wound dressing. [, ] Chitosan, a biocompatible and biodegradable polymer, offers a promising platform for controlled drug release. [, ] This approach aims to deliver this compound directly to the wound site, enhancing its local efficacy and potentially minimizing systemic side effects. [, ]

Q15: What are the challenges associated with using semicarbazide as a marker for this compound exposure?

A15: While semicarbazide has been used as a marker metabolite for this compound exposure, its reliability has been questioned. [] Studies demonstrate that semicarbazide can develop in powdered dairy products during storage, even in the absence of initial this compound contamination. [] This "innocent" formation of semicarbazide calls into question its validity as a specific marker, potentially leading to false-positive results. []

Q16: What analytical methods are used to quantify this compound in various matrices?

A16: Several analytical methods have been employed to quantify this compound, including:

- HPLC-DAD: High-performance liquid chromatography with a diode array detector was used to determine this compound residues in milk. []

- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for detecting intact this compound in milk and milk powder. []

- ELISA: Enzyme-linked immunosorbent assays, utilizing specific antibodies, can be used to detect this compound metabolites in animal food. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)